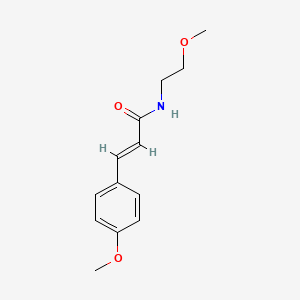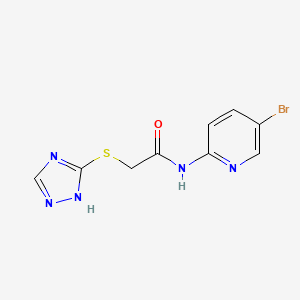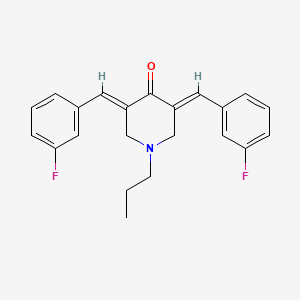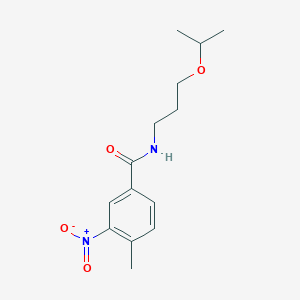
N-(2-methoxyethyl)-3-(4-methoxyphenyl)acrylamide
説明
N-(2-methoxyethyl)-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.12084340 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
One significant application of acrylamide derivatives is in corrosion inhibition. A study by Ahmed Abu-Rayyan et al. (2022) focused on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. These compounds showed effective corrosion inhibition, attributed to their adsorption on the copper surface, following Langmuir's adsorption isotherm.
Polymer Synthesis and Characterization
Acrylamide derivatives also play a crucial role in polymer science. For example, a study on the facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide by Anthony J Convertine et al. (2004) demonstrates their application in creating thermoresponsive polymers for drug delivery. This highlights the compounds' utility in producing polymers with controlled properties, beneficial for various biomedical applications.
Adhesive Properties
The adhesive properties of catechol-containing polyacrylamides were explored by K. Hennig and W. Meyer (2022). Their research synthesized and characterized dopamine acryl- and methacrylamide derivatives, demonstrating excellent adhesive properties on medical titanium surfaces. This research underscores the potential of acrylamide derivatives in biomedical applications, particularly in creating bioadhesive materials.
Acrylamide in Bioproduction
Advancements in acrylamide bioproduction, catalyzed by Rhodococcus cells harboring nitrile hydratase, were detailed by Song Jiao et al. (2019). This study highlights the industrial application of acrylamide in producing polyacrylamide, emphasizing the efficiency and sustainability of biocatalytic production methods over traditional chemical synthesis.
Neurotoxicity Mechanism
Understanding the molecular mechanism of acrylamide neurotoxicity offers insights into its effects on human health and safety in industrial and food applications. Research by R. LoPachin and T. Gavin (2012) delves into the chemistry behind acrylamide's neurotoxic effects, providing a basis for assessing risks and developing safety standards related to acrylamide exposure.
特性
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-9-14-13(15)8-5-11-3-6-12(17-2)7-4-11/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCSLTVRKNCJF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4596819.png)

![N-{2-(4-fluorophenyl)-1-[(isobutylamino)carbonyl]vinyl}benzamide](/img/structure/B4596839.png)
![N-butyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4596848.png)
![4-chloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4596850.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4596860.png)



![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4596886.png)
![3-{3-[(3-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4596891.png)
![1-benzyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4596894.png)
![5-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4596905.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4596914.png)
